molecular formula C18H21N3O4 B4514293 methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B4514293
M. Wt: 343.4 g/mol
InChI Key: GZGOORBWMHIBMZ-UHFFFAOYSA-N
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Description

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate is a piperidine-derived compound featuring a phthalazine ring and acetyl-ester functionalities. Its structural complexity and hybrid pharmacophore design make it a candidate for exploring biological activities, particularly in antitumor research . The compound’s synthesis involves multi-step reactions, including amide bond formation and cyclization, yielding crystalline products with high purity (e.g., 80–85% yields) . Key characterization data include $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and elemental analysis, confirming its molecular formula (e.g., C${19}$H${24}$N$4$O$5$ for analog 8b) and thermal stability (melting point: 139–141°C) .

Properties

IUPAC Name

methyl 2-[1-[2-(1-oxophthalazin-2-yl)acetyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-17(23)10-13-6-8-20(9-7-13)16(22)12-21-18(24)15-5-3-2-4-14(15)11-19-21/h2-5,11,13H,6-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOORBWMHIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. One common method starts with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to produce (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate . This intermediate is then subjected to hydrazinolysis to yield the corresponding hydrazide, which is further reacted with various reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrazinolysis Reactions

The methyl ester undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive analogs.

Reaction ConditionsReagents/CatalystsProduct StructureYieldSource
Reflux in ethanol (4–6 hrs)Hydrazine hydrate (excess){1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetohydrazide75–85%

This reaction is critical for generating intermediates for peptide coupling and heterocycle formation .

Amide Coupling Reactions

The hydrazide derivative participates in carbodiimide-mediated couplings to form peptide-like bonds.

SubstrateCoupling AgentAmine/Amino Acid PartnerProduct ApplicationSource
Acetohydrazide intermediateDCC (N,N′-dicyclohexylcarbodiimide)Glycine methyl ester, β-alanineAnticancer dipeptide derivatives

Key findings:

  • Products like methyl [2-(1-oxophthalazin-2-yl)acetylamino]alkanoates show cytotoxicity against cancer cell lines (IC<sub>50</sub> values: 0.57–1.89 μM) .

  • Optimal yields (60–78%) achieved via azide coupling methods .

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization.

ConditionsReagentsProductApplicationSource
Aqueous NaOH (0.1M), 60°C, 2 hrsSodium hydroxide{1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetic acidPrecursor for metal complexes

Cyclization and Condensation Reactions

The hydrazide intermediate undergoes cyclization with carbonyl compounds to form heterocyclic systems.

SubstrateReagentsProduct TypeBiological ActivitySource
Acetohydrazide derivativeMalononitrile, acetylacetonePyrazole, pyrimidine hybridsEGFR inhibition (IC<sub>50</sub>: 21.4 nM)

Example:

  • Condensation with cyclohexanone yields 2-(4-benzyl-1-oxophthalazin-2-yl)-N-(2-(cyclohexylidene)hydrazineyl)acetamide , a potent apoptosis inducer .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation to modulate pharmacokinetic properties.

Reaction TypeElectrophileConditionsOutcomeSource
N-AlkylationEthyl chloroacetateK<sub>2</sub>CO<sub>3</sub>, DMF, refluxEnhanced solubility and target affinity

Spectroscopic Characterization

Critical data for verifying reaction outcomes:

TechniqueKey Signals for Methyl Ester DerivativeSource
1H NMR δ 3.67 (s, OCH<sub>3</sub>), δ 4.95 (s, NCH<sub>2</sub>CO), δ 7.45–8.10 (m, phthalazine aromatic H)
13C NMR 172.50 ppm (ester C=O), 167.88 ppm (amide C=O), 55.59 ppm (OCH<sub>3</sub>)
IR 1745 cm<sup>-1</sup> (ester C=O), 1660 cm<sup>-1</sup> (amide C=O)

Biological Relevance of Derivatives

Derivatives exhibit notable pharmacological profiles:

Compound ClassActivityMechanismIC<sub>50</sub>/EC<sub>50</sub>Source
Dipeptide conjugatesCytotoxicity (HCT-116 cells)Apoptosis via VEGFR2 inhibition0.92–1.89 μM
Hydrazone derivativesEGFR inhibitionCompetitive ATP binding21.4 nM (vs Erlotinib: 80 nM)

Reaction Optimization Insights

  • Temperature control : Hydrazinolysis requires reflux (70–80°C) for complete conversion .

  • Chemoselectivity : Piperidine alkylation favors N-over O-attack due to higher nucleophilicity at nitrogen .

  • Catalyst efficiency : DCC outperforms EDCl/HOBt in amide bond formation for sterically hindered amines .

This compound’s reactivity profile positions it as a valuable scaffold for developing targeted therapies in oncology and inflammation. Further studies should explore enantioselective syntheses and in vivo pharmacokinetics.

Scientific Research Applications

Anticholinesterase Activity

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate has been investigated for its potential as an anticholinesterase agent. Anticholinesterase compounds are crucial in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). Studies have shown that derivatives of piperidine-based compounds exhibit significant AChE inhibitory activity, which can be beneficial in managing cognitive decline associated with neurodegenerative disorders .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Research has indicated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown promising results against breast cancer cells, indicating that this compound may also possess similar properties .

Antimicrobial Properties

Piperidine derivatives are known for their antimicrobial activities. The incorporation of the oxophthalazin moiety may enhance these properties, making this compound a candidate for further exploration in the development of antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the piperidine ring followed by acylation with oxophthalazin derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
El-Subbagh et al. (2000) Antitumor ActivityIdentified piperidine derivatives with significant cytotoxicity against cancer cell lines.
Ganellin et al. (1965) CNS ActivityDemonstrated that piperidine-based compounds can influence central nervous system functions positively.
Pathak et al. (2007) Antimicrobial ActivityReported on the efficacy of piperidine derivatives against various microbial strains.

Mechanism of Action

The mechanism of action of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells . The compound binds to the active site of EGFR, blocking its activity and triggering cell death pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 1-oxophthalazin-2(1H)-yl moiety, which distinguishes it from other piperidine derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate Piperidine + phthalazine Phthalazine ring, methyl ester Antitumor potential, modulates stress response pathways
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride Piperidine + fluorobenzyl 4-Fluorobenzyl group Enhanced binding affinity to heat shock proteins; anticancer applications
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate Piperidine + pyridine Pyridinyl ring, methyl ester Anti-inflammatory properties; high solubility
Methyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate Phthalazine + phenyl Phenyl group at C4 of phthalazine Unspecified activity; structural analog
Ethyl 2-(piperidin-4-yl)acetate hydrochloride Piperidine + ethyl ester Ethyl ester Simpler derivative; used as intermediate in drug synthesis

Key Observations :

  • Phthalazine vs.
  • Fluorine Substitution : Fluorinated analogs (e.g., Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate) exhibit improved target specificity due to fluorine’s electronegativity, a feature absent in the phthalazine-containing compound .
  • Ester Groups : Methyl esters (as in the target compound) generally offer higher lipophilicity than ethyl esters, influencing membrane permeability and bioavailability .

Key Observations :

  • The target compound’s synthesis prioritizes amide bond formation, whereas fluorinated analogs require halogen-specific steps (e.g., Friedel-Crafts alkylation) .
  • Higher yields (80–85%) are achieved in phthalazine derivatives compared to pyridine-based compounds, possibly due to stabilized intermediates during cyclization .

Q & A

Q. What are the optimal synthetic routes for methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate, and how are intermediates characterized?

Answer: The compound is synthesized via multi-step procedures involving:

Phthalazinone core formation : Reacting substituted phthalazinones with chloroacetyl chloride or ethyl oxalyl monochloride to introduce the acetyl group .

Piperidine coupling : The acetylated phthalazinone is conjugated to a piperidine moiety using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile or dichloromethane .

Esterification : Final methylation is achieved via NaOH-mediated esterification in methanol .

Q. Characterization methods :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with key signals for the phthalazinone aromatic protons (~7.8–8.4 ppm) and piperidine methylene groups (~2.4–4.8 ppm) .
  • Melting point analysis : White crystalline products typically melt between 69–213°C, depending on substituents .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 53.88–61.76%, N: 13.72–16.75%) .

Q. How is the compound purified, and what analytical techniques ensure purity for biological testing?

Answer:

  • Purification : Silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 5% MeOH/CH2_2Cl2_2) removes unreacted intermediates .
  • Purity validation :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >95% purity.
    • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ for C19_{19}H24_{24}N4_4O5_5: expected m/z 389.18) .

Advanced Research Questions

Q. How do structural modifications (e.g., amino acid side chains) influence antitumor activity, and what methodologies support SAR studies?

Answer: Structural modifications :

  • Amino acid derivatives : Substituents like methylthio (SCH3_3) or phenyl groups enhance cytotoxicity. For example, methyl 2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-4-(methylthio)butanamide (6d) shows 81% yield and IC50_{50} values <50 µM against HEPG-2 cells .

Q. SAR methodologies :

Biological assays :

  • MTT assay : Cell viability is measured after 48-hour exposure to compounds (10–100 µM) .
  • Selectivity testing : Compare activity across cell lines (e.g., liver vs. breast cancer) to identify target specificity .

Computational modeling :

  • Docking studies : AutoDock Vina assesses binding affinity to targets like topoisomerase II or DNA intercalation sites .
  • ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .

Q. Example SAR Table :

DerivativeSubstituentIC50_{50} (HEPG-2)LogP
6dSCH3_348 µg/mL2.1
8cPhenyl62 µg/mL2.8
Uranyl complexNO3_3^-InactiveN/A

Q. How can contradictory biological data (e.g., inactive uranyl complexes) be resolved?

Answer: Case study : The uranyl nitrate complex in shows high cytotoxicity (48 µg/mL) against HEPG-2 but no activity against liver carcinoma. To resolve this:

Mechanistic profiling :

  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) to determine if cell death is caspase-dependent .
  • Reactive oxygen species (ROS) assays : Measure oxidative stress induction, which may vary by cell line .

Structural analysis :

  • X-ray crystallography (SHELX) : Compare ligand coordination geometry in active vs. inactive complexes. Uranyl complexes may exhibit steric hindrance in certain cellular environments .

Solubility testing : Poor aqueous solubility of uranyl complexes (e.g., in DMSO vs. PBS) could explain inconsistent activity .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) datasets .
  • Structure refinement :
    • SHELXL : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms .
    • Twinned data handling : For macromolecular applications, SHELXPRO integrates twin law detection (e.g., BASF parameter optimization) .
  • Validation : Check R-factors (R1_1 <5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can researchers mitigate risks during large-scale synthesis or biological testing?

Answer:

  • Safety protocols :
    • Ventilation : Use fume hoods during DCC/HOBt reactions to avoid inhaling irritants .
    • PPE : Nitrile gloves and lab coats prevent skin contact with cytotoxic compounds .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3_3 before disposal .
  • Biosafety : Conduct cell assays in BSL-2 facilities with ethanol-decontaminated workspaces .

Q. What computational tools predict the compound’s metabolic stability and drug-likeness?

Answer:

  • Metabolic stability :
    • CYP450 inhibition : Use Schrödinger’s QikProp to predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • Drug-likeness :
    • Lipinski’s Rule of Five : MW <500 Da, H-bond donors <5, H-bond acceptors <10 .
    • SwissADME : Generates bioavailability radar charts; ideal candidates occupy the pink area (high GI absorption, low P-gp efflux) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate
Reactant of Route 2
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methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate

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